N-(4-fluorobenzyl)-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide
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Description
Scientific Research Applications
Synthesis and Biological Activity
N-(4-fluorobenzyl)-2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide, due to its complex structure, has not been directly mentioned in the available literature. However, research on similar fluoro-substituted compounds and their derivatives offers insights into the scientific applications of such molecules. These applications mainly revolve around the synthesis of novel compounds for potential therapeutic uses, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities.
Anti-inflammatory Activity
Compounds synthesized with modifications on the fluorophenyl and pyrazolo[1,5-d][1,2,4]triazine structure have been evaluated for anti-inflammatory activities. For instance, a study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showing significant anti-inflammatory activity (K. Sunder & Jayapal Maleraju, 2013).
Antimicrobial and Anticancer Activities
Research on fluoro-substituted benzo[b]pyran and its derivatives demonstrates anticancer properties, particularly against lung cancer. The presence of fluorine atoms is a common feature in molecules designed for enhanced biological activity due to fluorine's effects on the biochemical properties of these compounds (A. G. Hammam et al., 2005). Similar research has synthesized heterocycles incorporating an antipyrine moiety, which were tested for antimicrobial activities (S. Riyadh et al., 2013).
Anticonvulsant Activity
Another study synthesized imidazolyl acetic acid derivatives, including structures with fluorobenzyl components, showing significant anticonvulsant and anti-inflammatory activities (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2/c21-15-5-1-13(2-6-15)10-23-19(28)11-26-20(29)18-9-17(25-27(18)12-24-26)14-3-7-16(22)8-4-14/h1-9,12H,10-11H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXQFMIETNAIHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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